molecular formula C11H13FN2O2 B11726839 Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate

Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate

Cat. No.: B11726839
M. Wt: 224.23 g/mol
InChI Key: PKYKPEGGKHVOMC-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13FN2O2 It is a derivative of propanoic acid and features a hydrazinylidene group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The fluorophenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate
  • Ethyl 2-[(4-chlorophenyl)hydrazinylidene]propanoate
  • Ethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanoate

Comparison: Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to other halogen-substituted analogs .

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H13FN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3

InChI Key

PKYKPEGGKHVOMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)F)C

Origin of Product

United States

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